molecular formula C5H4Cl2N2O B13108232 5,6-Dichloro-1-methylpyridazin-4(1H)-one

5,6-Dichloro-1-methylpyridazin-4(1H)-one

Katalognummer: B13108232
Molekulargewicht: 179.00 g/mol
InChI-Schlüssel: PRUZVHQMYHYPIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dichloro-1-methylpyridazin-4(1H)-one is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1-methylpyridazin-4(1H)-one typically involves the chlorination of 1-methylpyridazin-4(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dichloro-1-methylpyridazin-4(1H)-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyridazine ring.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or ammonia in solvents like ethanol or water.

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Substituted pyridazinones with various functional groups.

    Oxidation: Carboxylated pyridazinones.

    Reduction: Dechlorinated or reduced pyridazinones.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5,6-Dichloro-1-methylpyridazin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of chlorine atoms can enhance its binding affinity to certain molecular targets, making it a potent inhibitor or activator.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methylpyridazin-4(1H)-one: Lacks the chlorine atoms, making it less reactive in nucleophilic substitution reactions.

    5,6-Dichloropyridazin-4(1H)-one: Lacks the methyl group, which can affect its solubility and reactivity.

    5-Chloro-1-methylpyridazin-4(1H)-one:

Uniqueness

5,6-Dichloro-1-methylpyridazin-4(1H)-one is unique due to the presence of both chlorine atoms and a methyl group, which can significantly influence its chemical properties and potential applications. The combination of these substituents can enhance its reactivity and binding affinity, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C5H4Cl2N2O

Molekulargewicht

179.00 g/mol

IUPAC-Name

5,6-dichloro-1-methylpyridazin-4-one

InChI

InChI=1S/C5H4Cl2N2O/c1-9-5(7)4(6)3(10)2-8-9/h2H,1H3

InChI-Schlüssel

PRUZVHQMYHYPIH-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C(=O)C=N1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.